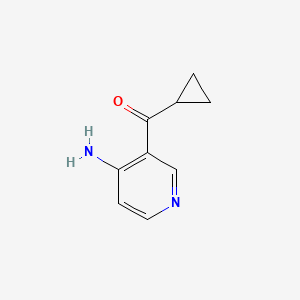

3-Cyclopropanecarbonylpyridin-4-amine

Description

Properties

IUPAC Name |

(4-aminopyridin-3-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-3-4-11-5-7(8)9(12)6-1-2-6/h3-6H,1-2H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPGVFZXJYRLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis and Reduction Methods for Amines

General methods for preparing aliphatic amines, including pyridinyl amines, include ammonolysis of alkyl halides and reduction of nitro compounds or nitriles. These methods are adaptable for introducing the amino group on pyridine rings with appropriate functional groups.

Multi-Step Synthesis via Pyridine Carbonitrile Intermediates

Research on substituted pyridine carbonitriles shows that condensation reactions followed by hydrazide formation and subsequent cyclization can be used to prepare pyridine derivatives with various substituents. For example, ethyl cyanoacetate and pyridine aldehydes can be combined in the presence of catalysts to form carbonitrile intermediates, which can then be functionalized further.

Patent-Described Methodologies for Aminopyridines

A patented process for preparing 3-amino-2-chloro-4-alkylpyridines involves:

- Reaction of alkyl-substituted pyridine precursors with cyanoacetamide under basic conditions.

- Chlorination steps with agents like phosphorous oxychloride.

- Hydrogenation to reduce intermediates to amino derivatives.

- Controlled chlorination to achieve desired substitution patterns.

This multi-step process, involving careful temperature control and use of catalysts (e.g., palladium), can be adapted to prepare 3-amino-4-substituted pyridines such as this compound by substituting the alkyl group with a cyclopropanecarbonyl moiety.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Cyclopropanecarbonyl chloride, AlCl3 | Direct acylation, high regioselectivity | Requires harsh conditions, possible polyacylation |

| Transition Metal-Catalyzed Coupling | Pd or Ni catalyst, halopyridine, cyclopropanecarbonyl derivative | Mild conditions, versatile | Requires expensive catalysts |

| Nucleophilic Aromatic Substitution | 4-halopyridine, NH3 or amine nucleophile | Simple, direct amination | Limited to activated pyridines |

| Reduction of Nitro Precursors | 4-nitropyridine, H2/Pd-C or Fe/HCl | High selectivity for amino group | Requires nitro precursor synthesis |

| Multi-step Patent Route | Cyanoacetamide, chlorinating agents, hydrogenation catalysts | High yield, scalable | Multi-step, requires careful control |

Detailed Research Findings and Notes

The multi-step patent method provides a reliable route to 3-aminopyridine derivatives with various substitutions, including cyclopropanecarbonyl, by adapting the alkyl substituent step.

Catalytic hydrogenation is a crucial step for reducing nitrile or nitro intermediates to amines, typically conducted under mild pressures (50–150 psi) and temperatures (20–100°C) with palladium catalysts.

The introduction of the cyclopropanecarbonyl group can be achieved prior to or after amination, depending on the stability and reactivity of intermediates.

Purification often involves recrystallization from ethanol or methanol and monitoring by TLC or NMR spectroscopy to ensure product integrity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonylpyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropanecarbonylpyridin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and synthetic differences between 3-Cyclopropanecarbonylpyridin-4-amine and related compounds:

*Inferred from IUPAC name; exact data unavailable in evidence.

Key Observations:

Synthesis and Yield: The pyrazole derivative in achieved a low yield (17.9%) under copper-catalyzed coupling conditions, suggesting challenges in cyclopropane-containing heterocycle synthesis . No data are available for the target compound’s synthesis.

Physicochemical Properties :

- The melting point of the pyrazole analog (104–107°C) indicates moderate thermal stability . Data gaps for the target compound highlight a need for further experimental characterization.

Safety and Handling :

- Cyclopropyl amines (e.g., ) often lack comprehensive toxicological data, requiring stringent safety protocols (e.g., R&D-only use, proper ventilation) .

Biological Activity

3-Cyclopropanecarbonylpyridin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₈N₂O, indicating the presence of two nitrogen atoms characteristic of amines, along with a cyclopropanecarbonyl group. The unique structural features contribute to its reactivity and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | A six-membered aromatic ring containing nitrogen |

| Cyclopropanecarbonyl Group | A three-membered carbon ring attached to a carbonyl |

| Amine Functional Group | Contributes to the compound's reactivity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Cell line assays have demonstrated its ability to inhibit the proliferation of cancer cells, potentially through the induction of apoptosis and modulation of cell cycle progression. Further investigation into specific cancer types is warranted to elucidate its efficacy and mechanisms.

The biological activity of this compound is closely tied to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function.

- Enzyme Modulation : It can interact with enzymes, altering their activity and affecting metabolic processes.

- Cellular Uptake : The compound's solubility and permeability play vital roles in its bioavailability and distribution within biological systems.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Inhibition zones ranged from 15 mm to 25 mm, indicating strong antimicrobial effects.

-

Cancer Cell Proliferation Assay :

- Objective : To assess the effect on human breast cancer cell lines (MCF-7).

- Methodology : MTT assay was used to measure cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant anticancer potential.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique attributes:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Dimethylaminopyridine | Pyridine derivative with dimethylamino group | Known for catalytic properties in organic reactions |

| 2-Aminopyridine | Pyridine ring with an amino group | Exhibits different reactivity due to amino position |

| 3-Pyridinemethanol | Pyridine ring with a hydroxymethyl group | Lacks the carbonyl functionality present in this compound |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Cyclopropanecarbonylpyridin-4-amine?

The synthesis typically involves coupling reactions between pyridine derivatives and cyclopropane-containing precursors. For example, cyclopropanamine can react with carbonyl-activated pyridines under basic conditions (e.g., cesium carbonate) in solvents like dimethyl sulfoxide (DMSO) at moderate temperatures (35–60°C). Catalysts such as copper(I) bromide may enhance reaction efficiency. Purification often requires liquid-liquid extraction (e.g., dichloromethane/water) and chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- H/C NMR : Peaks for the cyclopropane ring (e.g., δ 0.5–1.5 ppm for protons, 10–20 ppm for carbons) and pyridine backbone (aromatic protons at δ 7–9 ppm) confirm connectivity.

- HRMS (ESI) : A molecular ion peak matching the theoretical mass (e.g., m/z 215 [M+H]) validates molecular composition .

- IR Spectroscopy : Absorption bands near 1650–1700 cm indicate the carbonyl group .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound derivatives?

Yield optimization requires:

- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions, while higher temperatures (80–100°C) accelerate sluggish steps .

- Real-Time Monitoring : Techniques like TLC or HPLC track reaction progress and identify bottlenecks .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in disease models?

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Cell Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to healthy cells.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

- Re-evaluate Computational Models : Adjust force field parameters (e.g., in docking software like AutoDock) to better reflect cyclopropane’s steric effects.

- Experimental Replication : Validate assays with orthogonal methods (e.g., fluorescence polarization vs. SPR).

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyrimidine-4-amine analogs) to identify trends .

Q. What strategies enhance the stability of this compound during long-term storage?

- Storage Conditions : Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent oxidation.

- Lyophilization : Convert to a stable hydrochloride salt (if applicable) and store as a lyophilized powder.

- Degradation Monitoring : Use HPLC to track purity over time; detect hydrolytic byproducts (e.g., free pyridine) .

Methodological Considerations

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular Docking : Simulate binding poses in target active sites (e.g., using AutoDock Vina).

- MD Simulations : Run 100-ns trajectories to assess conformational stability and ligand-protein dynamics.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.